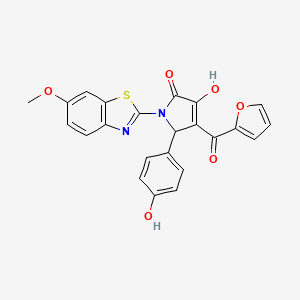

4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-phenyl)-1-(6-methoxy-benzothiazol-2-yl)-1,5-dihydro-pyrrol-2-one

Description

This compound belongs to the 1,5-dihydro-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with diverse functional groups. Key structural features include:

- 4-Hydroxyphenyl at position 5, offering phenolic reactivity and polarity.

- 6-Methoxy-benzothiazol-2-yl at position 1, introducing sulfur and nitrogen heteroatoms, which enhance electronic delocalization and bioactivity .

- Hydroxyl group at position 3, enabling tautomerization and coordination with metal ions.

Properties

Molecular Formula |

C23H16N2O6S |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C23H16N2O6S/c1-30-14-8-9-15-17(11-14)32-23(24-15)25-19(12-4-6-13(26)7-5-12)18(21(28)22(25)29)20(27)16-3-2-10-31-16/h2-11,19,26,28H,1H3 |

InChI Key |

NLNNUNLSZWZAKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-phenyl)-1-(6-methoxy-benzothiazol-2-yl)-1,5-dihydro-pyrrol-2-one is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

- Molecular Formula : C19H19N O5

- Molecular Weight : 341.36 g/mol

- CAS Number : 496799-23-6

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. The structure of the compound suggests potential interactions with microbial cell components, leading to inhibition of growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

| Assay | Result |

|---|---|

| COX Inhibition | IC50 = 25 µM |

| Albumin Denaturation | Inhibition % = 70% at 100 µg/mL |

The compound's ability to inhibit cyclooxygenase (COX) enzymes indicates its potential in managing inflammatory conditions .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 µM |

| MCF-7 | 20 µM |

The cytotoxicity observed in HeLa and MCF-7 cells indicates that further exploration into its mechanism of action could lead to the development of new anticancer therapies .

Case Studies

A notable case study involved the administration of this compound in murine models for evaluating its therapeutic efficacy. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,5-dihydro-pyrrol-2-one scaffold but differ in substituents, leading to variations in physicochemical properties and synthetic yields:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations :

Substituent Effects on Melting Points :

- Bulky hydrophobic groups (e.g., 4-tert-butyl-phenyl in compound 20) correlate with higher melting points (263–265°C), likely due to enhanced van der Waals interactions .

- Polar groups (e.g., 4-hydroxyphenyl in compound 16a) reduce melting points (138–141°C) by disrupting crystallinity .

Steric hindrance from substituents (e.g., 4-chlorophenyl in compound 15m) lowers yields (46%) compared to less hindered analogs (63% for 16a) .

Benzothiazol vs.

Hydroxyaryl vs. Alkoxyaryl Groups :

- The target compound’s 4-hydroxyphenyl group offers hydrogen-bonding capacity absent in analogs with methoxy or ethoxy substituents (e.g., ’s 3-ethoxyphenyl), which may influence solubility and metabolic stability .

Research Findings and Implications

- Synthetic Accessibility : Base-assisted cyclization (as in ) is a common method for pyrrol-2-one synthesis, but yields vary significantly with substituent electronics and sterics .

- Structural Flexibility : The 1,5-dihydro-pyrrol-2-one core tolerates diverse aryl, heteroaryl, and alkyl substitutions, enabling tailored physicochemical and bioactive properties .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: A base-assisted cyclization approach is commonly used for structurally related pyrrol-2-one derivatives. For example, substituting hydroxy groups with aryl amines or phenols under basic conditions (e.g., KOH in ethanol) can yield target compounds. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. For instance, a 63% yield was achieved for a similar compound by reacting 5-hydroxy-3,5-diphenyl-pyrrol-2-one with phenol at 80°C for 12 hours .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer: A multi-technique approach is critical:

- 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl groups).

- FTIR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]+ ion accuracy within 3 ppm).

- Melting Point : Assesses purity (sharp melting ranges, e.g., 138–140°C for analogous compounds).

| Technique | Purpose | Example Data from Analogues |

|---|---|---|

| 1H NMR | Proton environment | δ 7.2–7.4 ppm (aromatic protons) |

| HRMS | Molecular ion | m/z 346.3427 (C21H14O5) |

Q. How to determine the solubility profile of this compound in different solvents?

Methodological Answer: Perform a solvent screen using polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane). Measure solubility gravimetrically by dissolving known masses and filtering undissolved material. For example, ethanol is effective for similar hydroxy-substituted pyrrol-2-ones due to hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming stereochemistry?

Methodological Answer: Contradictions between NMR and FTIR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR to observe dynamic equilibria or X-ray crystallography (as in ) to unambiguously assign stereochemistry. For example, crystallography resolved the keto-enol tautomerism in a furan-carbonyl derivative .

Q. What experimental designs are suitable for assessing stability under varying pH and temperature?

Methodological Answer: Adopt a split-plot design (as in ) with controlled variables:

- Main Plot : pH (e.g., 2, 7, 12).

- Subplot : Temperature (e.g., 25°C, 40°C, 60°C).

- Replicates : 4 replicates per condition.

Monitor degradation via HPLC and quantify using AUC (area under the curve) .

Q. How can X-ray crystallography determine the three-dimensional structure?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated solution in DMSO/ethanol.

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Software like SHELX refines the structure to R-factor < 0.05.

For example, resolved a furan-carbonyl compound’s structure with 99% precision .

Q. What methodologies assess environmental fate and ecotoxicological impact?

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Core Modifications : Substitute benzothiazole (e.g., replace methoxy with nitro groups).

- Assay Selection : Test against biological targets (e.g., kinase inhibition).

- Data Analysis : Use multivariate regression to correlate substituents with activity. Analogous studies achieved SAR insights for pyrazole derivatives .

Q. What strategies mitigate interference from by-products during synthesis?

Methodological Answer:

- Chromatographic Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient).

- In Situ Monitoring : TLC or inline IR to detect intermediates.

- By-Product Identification : HRMS/MS fragmentation to identify impurities (e.g., reported 46% yield due to competing pathways) .

Q. How can in silico strategies predict biological target interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.